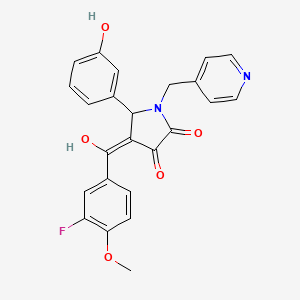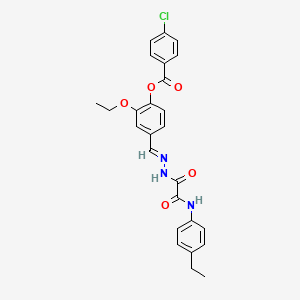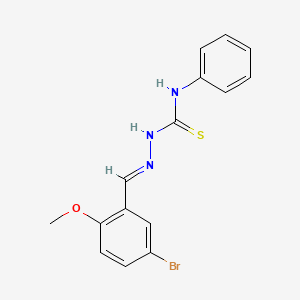![molecular formula C29H25ClN6O2 B12013605 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12013605.png)
3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a chlorobenzyl group, and a carbohydrazide moiety, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable chlorobenzyl halide reacts with a phenolic compound.
Formation of the Carbohydrazide Moiety: The carbohydrazide group is typically formed by reacting hydrazine with an ester or acid chloride.
Final Coupling Reaction: The final step involves coupling the pyrazole derivative with the chlorobenzyl phenol derivative under appropriate conditions, such as using a dehydrating agent like phosphorus oxychloride (POCl3) or a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Phenyl- und Pyrazolringen, unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3).
Reduktion: Reduktionsreaktionen können an den Nitro- oder Carbonylgruppen unter Verwendung von Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden.
Substitution: Die Chlorbenzyl-Gruppe kann nucleophile Substitutionsreaktionen eingehen, bei denen das Chloratom durch andere Nucleophile wie Amine oder Thiole ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: KMnO4 in saurem oder basischem Medium.
Reduktion: NaBH4 in Methanol oder Ethanol.
Substitution: Nucleophile wie Amine in Gegenwart einer Base wie Natriumhydroxid (NaOH).
Hauptprodukte
Oxidation: Oxidierte Derivate der Phenyl- und Pyrazolringe.
Reduktion: Reduzierte Formen der Nitro- oder Carbonylgruppen.
Substitution: Substituierte Derivate, bei denen das Chloratom durch andere funktionelle Gruppen ersetzt wird.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht verschiedene Funktionalisierungsreaktionen, was sie zu einem vielseitigen Zwischenprodukt in der organischen Synthese macht.
Biologie
In der biologischen Forschung könnte diese Verbindung auf ihre potenziellen biologischen Aktivitäten untersucht werden, z. B. antimikrobielle, entzündungshemmende oder krebshemmende Eigenschaften. Ihre strukturellen Merkmale deuten darauf hin, dass sie mit verschiedenen biologischen Zielmolekülen interagieren könnte.
Medizin
In der Medizin könnten Derivate dieser Verbindung als potenzielle Arzneimittelkandidaten untersucht werden. Das Vorhandensein des Pyrazolrings und der Carbohydrazid-Einheit wird häufig mit pharmakologischer Aktivität in Verbindung gebracht, was sie zu einem vielversprechenden Gerüst für die Arzneimittelentwicklung macht.
Industrie
In industriellen Anwendungen könnte diese Verbindung aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere oder Beschichtungen verwendet werden.
5. Wirkmechanismus
Der Wirkmechanismus von 3-{4-[(2-Chlorbenzyl)oxy]phenyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazol-5-carbohydrazid hängt von seiner spezifischen Anwendung ab. Im Allgemeinen könnte es mit molekularen Zielmolekülen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Der Pyrazolring und die Carbohydrazid-Einheit könnten die Bindung an aktive Zentren erleichtern, während die Chlorbenzyl-Gruppe die Lipophilie und die Membranpermeabilität erhöhen könnte.
Wirkmechanismus
The mechanism of action of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring and carbohydrazide moiety could facilitate binding to active sites, while the chlorobenzyl group might enhance lipophilicity and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-{4-[(2-Chlorbenzyl)oxy]phenyl}-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazol-5-carbohydrazid
- 3-{4-[(4-Chlorbenzyl)oxy]phenyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazol-5-carbohydrazid
Einzigartigkeit
Die Einzigartigkeit von 3-{4-[(2-Chlorbenzyl)oxy]phenyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazol-5-carbohydrazid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Im Vergleich zu ähnlichen Verbindungen kann es aufgrund von Variationen der Substituenten an den Phenyl- und Pyrazolringen unterschiedliche Reaktivitätsmuster und biologische Aktivitäten aufweisen.
Dieser detaillierte Überblick bietet ein umfassendes Verständnis der Verbindung, ihrer Synthese, Reaktionen, Anwendungen und Vergleiche mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C29H25ClN6O2 |
|---|---|
Molekulargewicht |
525.0 g/mol |
IUPAC-Name |
3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C29H25ClN6O2/c1-19-25(20(2)36(35-19)23-9-4-3-5-10-23)17-31-34-29(37)28-16-27(32-33-28)21-12-14-24(15-13-21)38-18-22-8-6-7-11-26(22)30/h3-17H,18H2,1-2H3,(H,32,33)(H,34,37)/b31-17+ |
InChI-Schlüssel |
PHOZZBKSDBTVCJ-KBVAKVRCSA-N |
Isomerische SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/NC(=O)C3=CC(=NN3)C4=CC=C(C=C4)OCC5=CC=CC=C5Cl |
Kanonische SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NNC(=O)C3=CC(=NN3)C4=CC=C(C=C4)OCC5=CC=CC=C5Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-Ethyl-6-methylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12013535.png)
![4-methyl-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide](/img/structure/B12013551.png)

![4-[(4-butoxy-3-methylphenyl)carbonyl]-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013556.png)




![ethyl 2-[3-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-2-(3,4-dichlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12013587.png)

![5-(4-Ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013619.png)


